![molecular formula C15H19NO3S B2718481 Benzyl 4-(acetylthio)piperidine-1-carboxylate CAS No. 146827-60-3](/img/structure/B2718481.png)
Benzyl 4-(acetylthio)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(acetylthio)piperidine-1-carboxylate is a chemical compound with the CAS Number: 146827-60-3 . It has a molecular weight of 293.39 and a linear formula of C15H19NO3S .
Molecular Structure Analysis
The molecular structure of Benzyl 4-(acetylthio)piperidine-1-carboxylate is represented by the linear formula C15H19NO3S . The average mass is 293.381 Da and the monoisotopic mass is 293.108551 Da .Chemical Reactions Analysis
While there isn’t specific information available on the chemical reactions involving Benzyl 4-(acetylthio)piperidine-1-carboxylate, similar compounds like Benzyl 4-hydroxy-1-piperidinecarboxylate have been used as reactants for the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, and oxazolidinone-quinolone hybrids .Physical And Chemical Properties Analysis
Benzyl 4-(acetylthio)piperidine-1-carboxylate is a solid at room temperature . It has a molecular weight of 293.39 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Anti-Acetylcholinesterase Activity Benzyl 4-(acetylthio)piperidine-1-carboxylate derivatives have been studied for their potential anti-acetylcholinesterase (anti-AChE) activity. Research has shown that certain derivatives, particularly those with specific substituents, exhibit potent inhibition of acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. For instance, compounds with bulky moieties in the benzamide and specific groups at the nitrogen atom of benzamide significantly enhance anti-AChE activity. These compounds could be potential candidates for developing antidementia agents (Sugimoto et al., 1990) (Sugimoto et al., 1992).
Synthesis of Piperidine Derivatives The synthesis of piperidine derivatives from benzyl 4-(acetylthio)piperidine-1-carboxylate and related compounds has been explored. These derivatives are versatile intermediates for creating a broad range of amines and have applications in medicinal chemistry. For example, Claisen rearrangement of certain benzyl esters leads to optically pure piperidines, which are important in the synthesis of various amines (Acharya & Clive, 2010).
Anti-HIV Activity Some derivatives of benzyl 4-(acetylthio)piperidine-1-carboxylate exhibit potent anti-HIV-1 activity. These compounds have been found to inhibit HIV-1 replication effectively, showing promise in developing new therapies for HIV/AIDS (Imamura et al., 2006).
Antibacterial Properties Research into N-substituted derivatives of benzyl 4-(acetylthio)piperidine-1-carboxylate has revealed moderate to significant antibacterial activity. These compounds have been evaluated against various Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents (Khalid et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
benzyl 4-acetylsulfanylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-12(17)20-14-7-9-16(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYKWBXEAKBIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(acetylthio)piperidine-1-carboxylate |
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